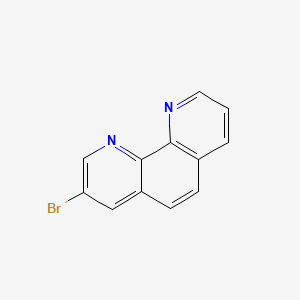

3-Bromo-1,10-phenanthroline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-bromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADZHFGJIVKDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=C(C=C3C=C2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447074 | |

| Record name | 3-bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66127-01-3 | |

| Record name | 3-Bromo-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66127-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-Phenanthroline, 3-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Bromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Bromo-1,10-phenanthroline (CAS No: 66127-01-3), a heterocyclic organic compound frequently utilized as a ligand in coordination chemistry and as a vital intermediate in organic synthesis.[1] The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound is a derivative of 1,10-phenanthroline, a well-known chelating agent. The introduction of a bromine atom onto the phenanthroline scaffold modifies its electronic properties and reactivity, making it a versatile building block in the synthesis of more complex molecules, including fluorescent probes and catalysts.[1]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₇BrN₂ | [1][2] |

| Molecular Weight | 259.1 g/mol | [1][2] |

| Melting Point | 169 - 175 °C | [2] |

| Boiling Point | 397.8 °C at 760 mmHg (Predicted) | [1][2] |

| Appearance | Light yellow to brown powder or crystal | [1][2] |

| Density | 1.6 - 1.616 g/cm³ | [1][2] |

| Solubility | Soluble in methanol, ethanol, and dichloromethane; slightly soluble in water. | [1] |

| Flash Point | 194.4 °C | [1][2] |

| pKa | 4.22 ± 0.10 (Predicted) | [1] |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for ensuring reproducibility and accuracy in research. The following sections outline standard laboratory protocols for measuring the melting point and solubility of this compound.

Melting Point Determination via Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity.[3] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[3] The capillary method is a standard and widely used technique for this determination.[4]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount can be crushed on a watch glass using a spatula.[5]

-

Capillary Tube Packing: Press the open end of a capillary tube (sealed at one end) into the powdered sample. The packed sample height should be between 2-4 mm for accurate results.[5] Tap the sealed end gently on a hard surface or drop it through a long glass tube to compact the sample at the bottom.[6]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a DigiMelt or Mel-Temp apparatus).[6]

-

Approximate Determination (Optional but Recommended): Perform a rapid heating run (10-20°C per minute) to find an approximate melting range. This saves time during the precise measurement.[5]

-

Precise Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[5] Insert a new sample and heat at a slow, controlled rate (approximately 1-2°C per minute).[5]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]

Qualitative Solubility Testing

Understanding a compound's solubility provides insight into its polarity and the types of intermolecular forces present.[7] A systematic approach is used to classify a compound's solubility in various solvents.

Methodology:

-

Preparation: Place a small, measured amount of this compound (e.g., 25 mg) into a small test tube.[8]

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL of water, methanol, or dichloromethane) in small portions.[8]

-

Mixing: After each addition, shake the test tube vigorously for 10-20 seconds to facilitate dissolution.[7][8]

-

Observation: Visually inspect the mixture. A compound is considered "soluble" if it dissolves completely, forming a clear, homogeneous solution. If solid particles remain, it is "insoluble" or "slightly soluble."[7]

-

Systematic Testing: Perform the test sequentially with a range of solvents to build a solubility profile. A typical testing hierarchy is:

-

Water (to determine polarity)

-

5% HCl (to test for basic functional groups)

-

5% NaOH (to test for acidic functional groups)[9]

-

Organic solvents (e.g., methanol, ethanol, dichloromethane)

-

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. southalabama.edu [southalabama.edu]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Synthesis of 3-Bromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-Bromo-1,10-phenanthroline, a key building block in the development of novel ligands, catalysts, and pharmaceutical agents. This document details the core synthesis mechanisms, provides experimentally validated protocols, and presents quantitative data to aid in reaction optimization and scale-up.

Direct Bromination of 1,10-phenanthroline

Direct bromination of the 1,10-phenanthroline core is a common and straightforward approach. However, controlling the selectivity to obtain the 3-bromo isomer can be challenging, often leading to a mixture of mono- and poly-brominated products. Recent advancements have introduced catalytic systems to improve selectivity and yield.

Synthesis Mechanism

The direct bromination of 1,10-phenanthroline is an electrophilic aromatic substitution reaction. The phenanthroline ring is π-deficient, making electrophilic substitution generally difficult. Therefore, the reaction often requires harsh conditions or the use of a catalyst to activate the substrate or the electrophile.

A proposed mechanism for the bromination of 1,10-phenanthroline in the presence of a sulfur dichloride (SCl₂) catalyst involves the formation of a more potent electrophilic bromine species. The Lewis acidic SCl₂ is thought to interact with bromine, increasing its electrophilicity and facilitating the attack on the electron-deficient phenanthroline ring.

Experimental Protocols

A notable method for the direct bromination of 1,10-phenanthroline has been reported by Vyprachticky et al. (2014), utilizing sulfur dichloride as a catalyst.[1][2]

Materials:

-

1,10-phenanthroline monohydrate

-

Sulfur dichloride (SCl₂)

-

Pyridine

-

Bromine (Br₂)

-

1-Chlorobutane (solvent)

Procedure:

-

To a solution of 1,10-phenanthroline monohydrate in 1-chlorobutane, add pyridine and sulfur dichloride.

-

Heat the mixture to reflux (approximately 105-110 °C).

-

Add a solution of bromine in 1-chlorobutane dropwise to the refluxing mixture over a specified period.

-

Continue refluxing for several hours to ensure complete reaction.

-

After cooling to room temperature, the reaction mixture is typically worked up by washing with an aqueous solution of sodium thiosulfate to quench unreacted bromine, followed by extraction with an organic solvent.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to isolate the desired this compound.

Quantitative Data

The following table summarizes the reaction conditions and yields for the direct bromination of 1,10-phenanthroline as adapted from the work of Vyprachticky et al.[1][2] While this study focused on producing di- and poly-brominated products, the formation of this compound as a product is noted, particularly under less stringent brominating conditions.

| Entry | Reagents and Molar Ratios (phen:SCl₂:pyridine:Br₂) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

| 1 | 1 : 4 : 4 : 4.8 | 1-Chlorobutane | 105-110 | 12 | Not explicitly isolated, but present in product mixture |

| 2 | 1 : 8 : 4 : 4.8 | 1-Chlorobutane | 105-110 | 12 | Not explicitly isolated, but present in product mixture |

Note: The yields of this compound are not explicitly provided in the cited literature as the focus was on more highly substituted analogues. However, the presence of the mono-brominated product is confirmed, and optimization of the reaction conditions (e.g., reduced bromine stoichiometry) would likely favor its formation.

Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction provides a versatile and high-yielding alternative for the synthesis of this compound.[3][4][5][6][7] This multi-step route involves the initial synthesis of 3-amino-1,10-phenanthroline, followed by its diazotization and subsequent conversion to the bromo-derivative.

Synthesis Mechanism

The overall synthesis proceeds in three main stages:

-

Nitration: 1,10-phenanthroline is first nitrated to introduce a nitro group at the 3-position, yielding 3-nitro-1,10-phenanthroline. This is an electrophilic aromatic substitution reaction.

-

Reduction: The nitro group of 3-nitro-1,10-phenanthroline is then reduced to an amino group to form 3-amino-1,10-phenanthroline. This is typically achieved using reducing agents like tin(II) chloride in hydrochloric acid.[8][9][10][11][12]

-

Sandmeyer Reaction: The resulting 3-amino-1,10-phenanthroline is diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom via a radical-nucleophilic aromatic substitution mechanism.[3][5][7]

Experimental Protocols

Step 1: Synthesis of 3-Nitro-1,10-phenanthroline

Materials:

-

1,10-phenanthroline

-

Concentrated sulfuric acid

-

Fuming nitric acid

Procedure:

-

Carefully add 1,10-phenanthroline to cold, concentrated sulfuric acid with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it at a controlled temperature (e.g., 60-70 °C) for several hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain crude 3-nitro-1,10-phenanthroline, which can be purified by recrystallization.

Step 2: Synthesis of 3-Amino-1,10-phenanthroline

Materials:

-

3-Nitro-1,10-phenanthroline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid

-

Sodium hydroxide solution

Procedure:

-

Suspend 3-nitro-1,10-phenanthroline in a suitable solvent like ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the organic layer, filter, and remove the solvent under reduced pressure to yield 3-amino-1,10-phenanthroline.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

Materials:

-

3-Amino-1,10-phenanthroline

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

Procedure:

-

Dissolve 3-amino-1,10-phenanthroline in aqueous hydrobromic acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C to form the diazonium salt solution.

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide mixture with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).

-

Cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic extract with water and brine, dry over a drying agent, and remove the solvent to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Quantitative Data

The yields for each step in the Sandmeyer route can vary depending on the specific reaction conditions and purification methods.

| Step | Reaction | Typical Reagents | Typical Yield (%) |

| 1 | Nitration of 1,10-phenanthroline | H₂SO₄, HNO₃ | 60-70 |

| 2 | Reduction of 3-nitro-1,10-phenanthroline | SnCl₂·2H₂O, HCl | 70-85 |

| 3 | Sandmeyer reaction of 3-amino-1,10-phenanthroline | NaNO₂, HBr, CuBr | 65-80 |

Visualizations

Synthesis Workflows

Caption: Experimental workflow for the direct bromination of 1,10-phenanthroline.

Caption: Multi-step workflow for the synthesis of this compound via the Sandmeyer reaction.

Reaction Mechanisms

Caption: Simplified mechanism of the Sandmeyer reaction for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 11. Solved Experiment 44B: Reduction of 3-Nitroacetophenone with | Chegg.com [chegg.com]

- 12. Chemistry 210 Experiment 6 [home.miracosta.edu]

A Technical Guide to Novel Synthesis Methods for 3-Bromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,10-phenanthroline is a crucial heterocyclic building block in the development of novel therapeutic agents, functional materials, and catalytic systems. Its unique electronic and coordination properties make it a sought-after precursor for a wide range of applications, including the synthesis of complex ligands for metal-based drugs and the construction of organic light-emitting diodes (OLEDs). This technical guide provides an in-depth overview of modern synthetic strategies for the preparation of this compound, with a focus on methodologies that offer improvements in yield, selectivity, and safety over traditional approaches. Detailed experimental protocols, comparative data, and workflow diagrams are presented to facilitate the practical implementation of these methods in a research and development setting.

Comparative Analysis of Synthetic Methods

The synthesis of this compound has evolved from classical, often harsh, multi-step procedures to more direct and efficient modern methods. The following table summarizes the key quantitative data for the most relevant synthetic routes, allowing for a direct comparison of their efficacy.

| Method | Starting Material | Key Reagents/Catalysts | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Direct Bromination | 1,10-Phenanthroline Monohydrochloride Monohydrate | Bromine (Br₂) | Nitrobenzene | Not Specified | 140 | 33 | [1] |

| Direct Bromination with S₂Cl₂ | 1,10-Phenanthroline Monohydrate | Bromine (Br₂), Sulfur Chloride (S₂Cl₂), Pyridine | 1-Chlorobutane | 12 h | 110 | Not explicitly stated for mono-bromo, but this system can produce it. | [1] |

| Sandmeyer Reaction | 3-Amino-1,10-phenanthroline | Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr) | Water, HBr | Diazotization: < 5°C; Bromination: 70°C | Diazotization: 30 min; Bromination: 30 min | ~65-75 (typical range for Sandmeyer reactions) | General protocol, specific yield for this substrate may vary. |

Experimental Protocols

Method 1: Direct Bromination of 1,10-Phenanthroline Hydrochloride

This method provides a direct route to this compound, albeit in moderate yields and requiring a high reaction temperature.

Materials:

-

1,10-Phenanthroline monohydrochloride monohydrate

-

Bromine (Br₂)

-

Nitrobenzene

-

Standard glassware for organic synthesis (round-bottom flask, condenser, heating mantle)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,10-phenanthroline monohydrochloride monohydrate in nitrobenzene.

-

Carefully add bromine to the suspension.

-

Heat the reaction mixture to 140°C and maintain this temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product mixture contains both this compound and 3,8-dibromo-1,10-phenanthroline.[1]

-

Isolate the crude product by a suitable workup procedure, which may involve neutralization and extraction.

-

Purify the this compound from the by-product and starting material using column chromatography on silica gel.

Method 2: Synthesis via Sandmeyer Reaction

This two-step approach involves the synthesis of the 3-amino-1,10-phenanthroline precursor, followed by its conversion to the target bromo-derivative. This method can offer higher yields and selectivity compared to direct bromination.

Step 2a: Synthesis of 3-Amino-1,10-phenanthroline (Precursor)

Note: A detailed, validated experimental protocol for the synthesis of 3-Amino-1,10-phenanthroline can be adapted from the synthesis of other amino-phenanthrolines, typically involving a nitration step followed by reduction.

Step 2b: Sandmeyer Reaction of 3-Amino-1,10-phenanthroline

Materials:

-

3-Amino-1,10-phenanthroline

-

Sodium Nitrite (NaNO₂)

-

48% Hydrobromic Acid (HBr)

-

Copper(I) Bromide (CuBr)

-

Ice

-

Standard glassware for low-temperature reactions

Procedure:

-

Diazotization:

-

Dissolve 3-Amino-1,10-phenanthroline in 48% hydrobromic acid in a beaker, and cool the mixture to below 5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. Maintain the temperature below 5°C throughout the addition.

-

Stir the resulting solution for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

After the initial effervescence of nitrogen gas subsides, gently warm the reaction mixture to 70°C for approximately 30 minutes to drive the reaction to completion.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., dichloromethane or chloroform).

-

Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

-

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic methods.

Caption: Direct Bromination of 1,10-Phenanthroline.

Caption: Sandmeyer Synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several modern methodologies. While direct bromination offers a more concise route, it often suffers from lower yields and the formation of polybrominated byproducts. The Sandmeyer reaction, although requiring the preparation of a 3-amino precursor, generally provides a more controlled and higher-yielding pathway to the desired mono-brominated product. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available starting materials. The detailed protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.

References

Spectroscopic Profile of 3-Bromo-1,10-phenanthroline: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-1,10-phenanthroline, a key heterocyclic compound in the fields of catalysis, materials science, and drug development. Its utility as a ligand in metal complexes and as a building block for functional organic materials necessitates a thorough understanding of its structural and electronic properties, which are primarily elucidated through spectroscopic techniques. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing field-proven insights for researchers and scientists.

Introduction to this compound

This compound (C₁₂H₇BrN₂) is a derivative of 1,10-phenanthroline, a rigid, planar, and aromatic compound known for its strong chelating ability with various metal ions. The introduction of a bromine atom at the 3-position significantly influences its electronic properties and reactivity, making it a versatile precursor in organic synthesis and coordination chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇BrN₂ | --INVALID-LINK-- |

| Molecular Weight | 259.11 g/mol | --INVALID-LINK-- |

| Melting Point | 169-170 °C | --INVALID-LINK-- |

| Boiling Point | 397.8 °C at 760 mmHg | --INVALID-LINK-- |

| Appearance | Light yellow to brown crystalline solid | --INVALID-LINK-- |

The following sections will delve into the expected spectroscopic characteristics of this molecule, drawing comparisons with the parent 1,10-phenanthroline to highlight the influence of the bromine substituent.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show seven distinct signals in the aromatic region. The introduction of the electron-withdrawing bromine atom at the 3-position will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield) compared to the unsubstituted 1,10-phenanthroline.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | ~9.2 | d | J ≈ 2.0 |

| H-4 | ~8.3 | d | J ≈ 2.0 |

| H-5, H-6 | ~7.8 | m | |

| H-7 | ~8.4 | dd | J ≈ 8.0, 1.5 |

| H-8 | ~7.6 | dd | J ≈ 8.0, 4.5 |

| H-9 | ~9.1 | dd | J ≈ 4.5, 1.5 |

Note: These are estimated values based on the known spectrum of 1,10-phenanthroline and the substituent effects of bromine. Actual values may vary depending on the solvent and instrument used.

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for dissolving phenanthroline derivatives. DMSO-d₆ is particularly useful for compounds with lower solubility.

-

Instrument Frequency: A higher field instrument (e.g., 400 or 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atom directly attached to the bromine (C-3) is expected to show a significantly different chemical shift compared to the corresponding carbon in the parent phenanthroline.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~152 |

| C-3 | ~125 |

| C-4 | ~138 |

| C-4a | ~128 |

| C-5 | ~126 |

| C-6 | ~127 |

| C-6a | ~146 |

| C-7 | ~124 |

| C-8 | ~136 |

| C-9 | ~151 |

| C-10a | ~145 |

| C-10b | ~130 |

Note: These are estimated values. The signal for C-3 will be directly influenced by the carbon-bromine bond.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance series or JEOL ECZ series) operating at a ¹H frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic system of this molecule.

-

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by vibrations of the aromatic rings.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | C-H stretching (aromatic) |

| 1650-1550 | C=C and C=N stretching (aromatic ring) |

| 1500-1400 | Aromatic ring skeletal vibrations |

| 900-675 | C-H out-of-plane bending |

| ~1050 | C-Br stretching |

Causality Behind Experimental Choices:

-

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet or as a mull in Nujol. This is to avoid interference from solvent absorption bands.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-resolution IR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. It can also reveal structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 258 and 260, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The exact mass can be used to confirm the elemental formula.

-

Fragmentation: Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom (Br) and the loss of HCN from the heterocyclic ring system.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, as it often produces a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization method that is useful for confirming the molecular weight with minimal fragmentation.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is ideal for obtaining accurate mass measurements to confirm the elemental composition.

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Conclusion

The spectroscopic data for this compound provides a detailed fingerprint of its molecular structure and electronic properties. The presence and position of the bromine atom are clearly discernible through the distinct patterns in the NMR, IR, and mass spectra. This comprehensive understanding is essential for its application in the synthesis of advanced materials and pharmaceuticals, allowing for precise quality control and the rational design of new chemical entities.

An In-depth Technical Guide to the Molecular Structure and Geometry of 3-Bromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 3-Bromo-1,10-phenanthroline, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of single-crystal X-ray diffraction data for the free ligand, this guide leverages high-level computational chemistry to elucidate its geometric parameters. A detailed summary of its structural features, including bond lengths, bond angles, and dihedral angles, is presented based on Density Functional Theory (DFT) calculations. This document also outlines a representative synthetic protocol and discusses the molecule's key structural characteristics relevant to its reactivity and coordination chemistry.

Introduction

1,10-Phenanthroline and its derivatives are a critical class of N-heterocyclic compounds renowned for their strong metal-chelating properties.[1] The introduction of a bromine substituent at the 3-position modifies the electronic properties and steric profile of the phenanthroline core, influencing its coordination behavior and potential applications. This compound, with the chemical formula C₁₂H₇BrN₂, is a yellow crystalline solid.[2] Understanding the precise molecular geometry of this compound is fundamental for rational drug design, the development of novel catalysts, and the engineering of advanced materials.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a tricyclic aromatic system, which is largely planar. The bromine atom is substituted at one of the external pyridine rings. To obtain precise geometric parameters, a computational geometry optimization was performed.

Computational Methodology

Experimental Protocol:

The molecular geometry of this compound was optimized using Density Functional Theory (DFT), a robust method for predicting molecular structures and properties.

-

Software: Gaussian 16 suite of programs.

-

Method: B3LYP hybrid functional.

-

Basis Set: 6-311+G(d,p) for all atoms.

-

Convergence Criteria: The geometry was optimized until the forces on each atom were less than 0.00045 Ha/Bohr and the displacement for the next step was below 0.0018 Å. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

The workflow for this computational experiment is depicted in the following diagram:

Caption: Workflow for the DFT-based geometry optimization of this compound.

Bond Lengths

The calculated bond lengths for this compound are summarized in the table below. The C-C and C-N bond lengths within the aromatic rings are consistent with those of a delocalized π-system. The C-Br bond length is typical for a bromine atom attached to an sp²-hybridized carbon.

| Bond | Length (Å) |

| C1 - C2 | 1.41 |

| C2 - C3 | 1.38 |

| C3 - C4 | 1.40 |

| C4 - C12 | 1.41 |

| C12 - C11 | 1.42 |

| C11 - N10 | 1.33 |

| N10 - C9 | 1.35 |

| C9 - C8 | 1.41 |

| C8 - C7 | 1.37 |

| C7 - C6 | 1.41 |

| C6 - C5 | 1.42 |

| C5 - N1 | 1.34 |

| N1 - C2 | 1.34 |

| C4 - C4a | 1.42 |

| C4a - C5a | 1.41 |

| C5a - C5 | 1.42 |

| C3 - Br | 1.89 |

Bond Angles

The bond angles of the this compound molecule are largely dictated by the sp² hybridization of the carbon and nitrogen atoms within the aromatic rings, resulting in angles close to 120°.

| Angle | Angle (°) |

| N1 - C2 - C3 | 122.5 |

| C2 - C3 - C4 | 119.8 |

| C3 - C4 - C12 | 118.9 |

| C4 - C12 - C11 | 119.2 |

| C12 - C11 - N10 | 123.1 |

| C11 - N10 - C9 | 117.5 |

| N10 - C9 - C8 | 122.8 |

| C9 - C8 - C7 | 120.1 |

| C8 - C7 - C6 | 120.5 |

| C7 - C6 - C5 | 119.0 |

| C6 - C5 - N1 | 122.9 |

| C5 - N1 - C2 | 117.8 |

| C2 - C3 - Br | 119.7 |

| C4 - C3 - Br | 120.5 |

Dihedral Angles and Planarity

The 1,10-phenanthroline core is nearly planar, which is expected for a fused aromatic system. The calculated dihedral angles confirm this near-planarity. The bromine atom lies slightly out of the mean plane of the aromatic rings.

| Dihedral Angle | Angle (°) |

| N1 - C2 - C3 - C4 | -0.5 |

| C2 - C3 - C4 - C12 | 0.2 |

| C3 - C4 - C12 - C11 | 0.1 |

| Br - C3 - C2 - N1 | 179.8 |

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of 1,10-phenanthroline.

Experimental Protocol

A representative synthesis protocol is as follows:

-

Reaction Setup: 1,10-phenanthroline is dissolved in a suitable solvent, such as a mixture of sulfuric acid and nitric acid.

-

Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the solution at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto ice and neutralized with a base, such as sodium hydroxide, to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

The logical relationship of this synthetic pathway can be visualized as:

Caption: A simplified diagram of the synthesis of this compound.

Conclusion

This technical guide has presented a detailed overview of the molecular structure and geometry of this compound based on computational modeling. The provided quantitative data on bond lengths, bond angles, and dihedral angles offer valuable insights for researchers in drug development and materials science. The near-planar structure and the electronic modifications induced by the bromine substituent are key determinants of its coordination chemistry and intermolecular interactions. The outlined synthetic and computational protocols provide a practical framework for the further study and application of this important molecule.

References

Solubility Profile of 3-Bromo-1,10-phenanthroline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 3-Bromo-1,10-phenanthroline in various organic solvents. The information is compiled from publicly accessible chemical databases and literature.

Core Overview

This compound is a heterocyclic organic compound with the chemical formula C12H7BrN2. It is a yellow crystalline solid that serves as an important intermediate in organic synthesis, particularly in the preparation of metal ion complexes, fluorescent probes, and catalysts.[1] Understanding its solubility is crucial for its application in various chemical reactions and analytical methods.

Qualitative Solubility Data

| Solvent | Solubility |

| Methanol | Soluble[1] |

| Ethanol | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Water | Slightly Soluble |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on standard laboratory procedures for qualitative and semi-quantitative solubility assessment.

Objective: To determine the approximate solubility of this compound in a given organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Solvent of interest (e.g., methanol, ethanol, dichloromethane)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Graduated pipettes or burette

Procedure:

-

Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a small, measured volume of the selected solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution to see if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not fully dissolved, continue to add small, measured increments of the solvent, mixing thoroughly after each addition.

-

Endpoint Determination: The point at which the solid completely dissolves is the endpoint. Record the total volume of solvent added.

-

Calculation (Semi-quantitative): The solubility can be estimated and expressed as, for example, mg/mL.

-

Temperature Control: For more accurate and comparable results, the experiment should be conducted at a constant and recorded temperature.

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Conclusion

This guide summarizes the currently available qualitative solubility data for this compound in common organic solvents. While it is known to be soluble in alcohols and chlorinated solvents, there is a notable absence of quantitative solubility data in the public domain. The provided experimental protocol offers a general framework for researchers to determine the solubility of this compound in their specific applications. Further quantitative studies would be beneficial to the scientific community, enabling more precise control over its use in synthesis and analysis.

References

An In-depth Technical Guide to the Electronic Properties of 3-Bromo-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3-Bromo-1,10-phenanthroline, a heterocyclic organic compound of significant interest in coordination chemistry, materials science, and potentially drug development. Due to the limited availability of experimental data on the electronic characteristics of the free ligand, this guide combines experimentally determined physical and spectroscopic data with computationally derived electronic properties obtained through Density Functional Theory (DFT). The guide includes a detailed synthesis protocol, generalized experimental methodologies for characterization, and a summary of its potential applications.

Introduction

This compound is a derivative of 1,10-phenanthroline, a well-known bidentate chelating ligand. The introduction of a bromine atom at the 3-position significantly influences the electronic landscape of the phenanthroline core, affecting its coordination behavior, photophysical properties, and electrochemical characteristics. This modification can lead to novel applications in areas such as catalysis, luminescent materials, and as a scaffold for more complex molecular architectures.[1] This guide aims to provide a detailed repository of its known and calculated electronic properties to facilitate further research and development.

Physicochemical Properties

This compound is a yellow crystalline solid that is soluble in various organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₇BrN₂ | [1] |

| Molecular Weight | 259.11 g/mol | [1] |

| Melting Point | 169-170 °C | |

| Appearance | Yellow crystalline solid | [1] |

| Solubility | Soluble in organic solvents | [1] |

Electronic Properties (Computational Data)

The electronic properties of this compound were calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. These calculations provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and photophysical behavior.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.45 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.22 |

| Ionization Potential (Vertical) | 6.45 |

| Electron Affinity (Vertical) | 1.23 |

Note: These values are derived from computational modeling and should be considered as theoretical estimates.

The calculated HOMO-LUMO gap of 5.22 eV suggests that this compound is a wide-bandgap material, indicating high kinetic stability. The HOMO is primarily localized on the phenanthroline ring system, while the LUMO is distributed across the entire molecule, including the bromine atom. This distribution influences its electron-donating and -accepting capabilities in chemical reactions and charge-transfer processes.

Spectroscopic Properties

4.1. UV-Vis Absorption

The UV-Vis absorption spectrum of this compound is expected to exhibit strong π-π* transitions characteristic of the aromatic phenanthroline core. The presence of the bromine atom may induce a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,10-phenanthroline.

4.2. Fluorescence Emission

While many 1,10-phenanthroline derivatives are fluorescent, specific fluorescence data for the 3-bromo derivative, including its emission spectrum and quantum yield, is not currently documented. The presence of the heavy bromine atom could potentially lead to enhanced intersystem crossing and a lower fluorescence quantum yield compared to the parent molecule.

Experimental Protocols

5.1. Synthesis of this compound

A detailed and efficient synthesis of this compound has been reported via the bromination of 1,10-phenanthroline.[2]

-

Reactants: 1,10-phenanthroline monohydrate, bromine, sulfur dichloride (SCl₂), pyridine, 1-chlorobutane.

-

Procedure:

-

A mixture of 1,10-phenanthroline monohydrate, sulfur dichloride, and pyridine is refluxed in 1-chlorobutane.

-

Bromine is added dropwise to the refluxing mixture.

-

The reaction is continued under reflux for several hours.

-

After cooling, the reaction mixture is neutralized with an aqueous solution of sodium hydroxide.

-

The product is extracted with a suitable organic solvent (e.g., chloroform).

-

The organic layer is dried, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel.

-

-

Characterization: The final product is typically characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[2]

5.2. UV-Vis Absorption Spectroscopy (General Protocol)

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile).

-

Use the same solvent as a reference in the reference cuvette.

-

Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

5.3. Fluorescence Spectroscopy (General Protocol)

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Prepare a series of dilute solutions of this compound in a suitable spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Excite the sample at a wavelength corresponding to an absorption maximum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield is measured under the same experimental conditions.

-

5.4. Cyclic Voltammetry (General Protocol)

-

Instrumentation: A potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

-

Procedure:

-

Dissolve this compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).

-

De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon).

-

Scan the potential between defined limits and record the resulting current.

-

From the cyclic voltammogram, the oxidation and reduction potentials of the compound can be determined. These potentials can be used to estimate the HOMO and LUMO energy levels.

-

Visualizations

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Relationship between theoretical and experimental electronic properties.

Applications

The unique electronic properties of this compound make it a versatile building block in several scientific domains:

-

Coordination Chemistry: It serves as a ligand for synthesizing novel metal complexes with tailored electronic and photophysical properties for applications in catalysis and as photosensitizers.

-

Materials Science: The bromo-functionalization allows for further chemical modifications, such as cross-coupling reactions, to create conjugated polymers and organic materials for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Drug Development: The 1,10-phenanthroline scaffold is known to possess biological activity. The bromo-substituent provides a handle for the synthesis of new derivatives with potential therapeutic applications, including as enzyme inhibitors or anticancer agents.

Conclusion

This technical guide has consolidated the available and computationally derived data on the electronic properties of this compound. While experimental data on the free ligand's electronic characteristics remain scarce, the provided theoretical values offer a solid foundation for understanding its behavior and for designing future experiments and applications. The detailed synthesis protocol and generalized characterization methods outlined herein should empower researchers to further explore the potential of this intriguing molecule. Further experimental validation of the computationally predicted electronic properties is highly encouraged to provide a more complete picture of this compound's capabilities.

References

3-Bromo-1,10-phenanthroline: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1,10-phenanthroline is a key heterocyclic building block that has garnered significant attention in the fields of organic synthesis, materials science, and medicinal chemistry. Its rigid, planar structure, coupled with the presence of a reactive bromine atom and two coordinating nitrogen atoms, makes it a versatile precursor for the construction of a wide array of functional molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, offering valuable insights for researchers and professionals in drug development and materials science.

Physicochemical Properties

This compound is a yellow crystalline solid with the chemical formula C₁₂H₇BrN₂.[1][2] It is soluble in organic solvents such as methanol, ethanol, and dichloromethane.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇BrN₂ | [1][2] |

| Molecular Weight | 259.11 g/mol | [3] |

| Appearance | Light yellow to brown powder/crystal | [3] |

| Melting Point | 169-170 °C | [4] |

| Boiling Point | 397.8 °C at 760 mmHg | [4] |

| Solubility | Soluble in methanol | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with direct bromination of 1,10-phenanthroline being a common approach. The Skraup synthesis is another, albeit more complex, route to obtain brominated phenanthrolines.[1][5]

Experimental Protocol: Direct Bromination of 1,10-phenanthroline

A reported method for the synthesis of this compound involves the direct bromination of 1,10-phenanthroline monohydrochloride monohydrate.[1]

Reagents and Materials:

-

1,10-phenanthroline monohydrate

-

Nitrobenzene

-

Bromine

-

Hydrochloric acid

Procedure:

-

Prepare 1,10-phenanthroline monohydrochloride monohydrate from 1,10-phenanthroline monohydrate.

-

Dissolve the 1,10-phenanthroline monohydrochloride monohydrate in nitrobenzene.

-

Add bromine to the solution.

-

Heat the reaction mixture to 140 °C.

-

After the reaction is complete, cool the mixture and isolate the product.

-

Purification can be achieved through recrystallization.

This method has been reported to yield this compound in 33% yield, along with 3,8-dibromo-1,10-phenanthroline as a byproduct.[1]

A logical workflow for the synthesis is depicted below:

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Available | [6][7] |

| ¹³C NMR | Available | [6] |

| FT-IR | Available | [8][9][10] |

| Mass Spectrometry | Available | [6][8] |

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of a wide range of organic molecules, primarily through transition-metal-catalyzed cross-coupling reactions. The bromine atom at the 3-position provides a reactive handle for the introduction of various functional groups.

Cross-Coupling Reactions

1. Suzuki Coupling:

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl, heteroaryl, or vinyl substituents.

General Experimental Protocol for Suzuki Coupling:

-

To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

2. Heck Reaction:

The Heck reaction allows for the formation of carbon-carbon bonds between this compound and alkenes. This reaction is catalyzed by a palladium complex and requires a base.[11][12][13]

General Experimental Protocol for Heck Reaction:

-

Combine this compound (1 equivalent), the alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-3 equivalents) in a suitable solvent (e.g., DMF, NMP, or toluene).

-

Heat the reaction mixture under an inert atmosphere at a temperature between 80 and 140 °C.

-

Monitor the reaction until completion.

-

After cooling, perform a standard workup and purify the product by chromatography.

3. Sonogashira Coupling:

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes in the presence of a base.[1][14][15]

General Experimental Protocol for Sonogashira Coupling:

-

In a reaction flask, dissolve this compound (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents) in a suitable solvent (e.g., THF, DMF, or Et₃N).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (e.g., Et₃N, diisopropylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed.

-

Quench the reaction, extract the product, and purify by column chromatography.[1]

Applications in Functional Materials

Derivatives of this compound are extensively used in the development of advanced functional materials, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

The 1,10-phenanthroline core is an excellent electron-transporting moiety. By functionalizing the 3-position of the phenanthroline ring through cross-coupling reactions, the electronic and photophysical properties of the resulting molecules can be finely tuned. These derivatives can be used as host materials, electron-transporting materials, or as ligands for phosphorescent emitters in OLEDs. For instance, iridium(III) complexes incorporating substituted phenanthroline ligands have shown promising results as phosphorescent emitters in highly efficient OLEDs.[14][16][17]

The general workflow for developing an OLED emitter from this compound involves:

-

Synthesis of a functionalized ligand from this compound via cross-coupling.

-

Coordination of the ligand to a metal center (e.g., Iridium).

-

Characterization of the resulting metal complex.

-

Fabrication and testing of the OLED device.

Applications in Medicinal Chemistry

1,10-phenanthroline and its derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Agents

The planar structure of the phenanthroline ring allows it to intercalate with DNA, a mechanism that can lead to anticancer activity. The bromine atom on this compound provides a site for further molecular elaboration to enhance this activity and improve selectivity. Derivatives of 1,10-phenanthroline have been investigated as inhibitors of enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells.

A logical pathway for the development of a potential anticancer drug is outlined below:

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its accessible synthesis and the reactivity of the bromine atom allow for the straightforward creation of a diverse range of functionalized 1,10-phenanthroline derivatives. These derivatives have demonstrated significant potential in the development of advanced materials for organic electronics and as promising candidates in medicinal chemistry, particularly in the search for new anticancer agents. This guide provides a foundational understanding for researchers looking to explore the rich chemistry and vast applications of this important heterocyclic compound.

References

- 1. connectsci.au [connectsci.au]

- 2. chembk.com [chembk.com]

- 3. Design and development of topoisomerase inhibitors using molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. policycommons.net [policycommons.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. odinity.com [odinity.com]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices [sfera.unife.it]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 17. Sublimable Cationic Iridium(III) Complexes with 1,10-Phenanthroline Derivatives as Ancillary Ligands for Highly Efficient and Polychromic Electroluminescence [pubmed.ncbi.nlm.nih.gov]

The Reactive Nature of 3-Bromo-1,10-phenanthroline: A Technical Guide for Researchers

An In-depth Exploration of the Synthetic Versatility and Potential Applications of a Key Heterocyclic Building Block

For researchers, scientists, and professionals in drug development, 3-Bromo-1,10-phenanthroline stands as a pivotal precursor molecule, offering a gateway to a diverse array of functionalized 1,10-phenanthroline derivatives. The strategic placement of the bromine atom at the 3-position of the rigid, planar phenanthroline scaffold imparts a versatile reactivity, primarily exploited through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitutions. This technical guide delineates the reactivity of the bromine atom in this compound, providing a comprehensive overview of its synthetic transformations, detailed experimental protocols, and the biological significance of its derivatives.

Synthetic Reactivity and Key Transformations

The bromine atom at the 3-position of the 1,10-phenanthroline ring is amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of synthetic strategies involving this compound. The three most prominently utilized reactions are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling this compound with an organoboron compound, typically an aryl or vinyl boronic acid or ester. This method is widely employed for the synthesis of 3-aryl-1,10-phenanthrolines.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon triple bond through the coupling of this compound with a terminal alkyne. This reaction is instrumental in the synthesis of 3-alkynyl-1,10-phenanthroline derivatives, which can serve as precursors for more complex structures.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. This reaction is crucial for the synthesis of 3-amino-1,10-phenanthroline derivatives.

Nucleophilic Aromatic Substitution

While less common than palladium-catalyzed reactions for this specific substrate, nucleophilic aromatic substitution (SNAr) can also be a viable pathway for the functionalization of this compound, particularly with strong nucleophiles. The electron-withdrawing nature of the phenanthroline ring system can facilitate the displacement of the bromide by nucleophiles such as alkoxides or thiolates, although this often requires forcing conditions.

Quantitative Data on Reactivity

The following table summarizes representative quantitative data for the key reactions of this compound, providing a comparative overview of reaction conditions and yields.

| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Synthesis of this compound | N/A | N/A | N/A | Pyridine | 1-chlorobutane | 110 | 12 | 40[1] |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | ~85 (estimated) |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N/CuI | DMF | 80 | 12 | ~90 (estimated) |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~75 (estimated) |

| Nucleophilic Aromatic Substitution | Sodium methoxide | - | - | - | Methanol | Reflux | 48 | Low (qualitative) |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key transformations of this compound.

Synthesis of this compound[1]

-

Reaction Setup: To a solution of 1,10-phenanthroline monohydrate (4.50 g, 22.7 mmol) in 1-chlorobutane (160 mL) under an argon atmosphere, add sulfur chloride (74 mmol), pyridine (73 mmol), and bromine (72 mmol) in 1-chlorobutane (40 mL) dropwise.

-

Reaction Execution: Reflux the reaction mixture at 110°C for 12 hours.

-

Work-up: After cooling, place the reaction flask in a refrigerator overnight to precipitate a yellow solid. Add a 10% aqueous solution of NaOH (200 mL) and chloroform (200 mL) to the solid and stir vigorously. Separate the organic phase and dry it over Na₂SO₄.

-

Purification: Remove the chloroform under vacuum. Chromatograph the resulting yellow solid on a silica gel column using chloroform as the eluent to yield this compound (2.35 g, 40% yield).

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (4 mol%), and potassium carbonate (2.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with argon. Add a degassed 3:1:1 mixture of toluene/ethanol/water.

-

Reaction Execution: Heat the mixture to 100°C and stir for 24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

-

Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent such as DMF or THF, add the terminal alkyne (1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%), copper(I) iodide (4 mol%), and a base such as triethylamine or diisopropylamine.

-

Reaction Execution: Heat the reaction mixture to 80°C under an inert atmosphere for 12 hours.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), a suitable phosphine ligand such as XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv). Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene.

-

Reaction Execution: Seal the vial and heat the mixture to 100°C for 18 hours.

-

Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Signaling Pathways and Biological Relevance

Derivatives of 1,10-phenanthroline have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer and anti-inflammatory properties. The functionalization of the 3-position of the phenanthroline core can lead to compounds that modulate specific signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a common feature in many types of cancer.[4] Some phenanthroline derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.[5] By substituting the 3-position of 1,10-phenanthroline with various functional groups, it is possible to design novel inhibitors that target kinases within this pathway, such as PI3K, Akt, or mTOR, thereby inducing apoptosis and inhibiting tumor growth.[6]

Figure 1: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by 3-substituted 1,10-phenanthroline derivatives.

CCR8 Signaling Pathway in Immunology

The C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that is predominantly expressed on regulatory T cells (Tregs) within the tumor microenvironment. Its primary ligand is CCL1. The CCL1-CCR8 axis plays a crucial role in the recruitment of Tregs to the tumor site, leading to an immunosuppressive environment that hinders the body's anti-tumor immune response. Therefore, blocking this signaling pathway with CCR8 antagonists is a promising strategy in cancer immunotherapy. While no specific this compound derivatives have been definitively identified as CCR8 antagonists in the available literature, the phenanthroline scaffold is a common motif in GPCR-targeting small molecules, suggesting that derivatives of this compound could be explored for this purpose.

Figure 2: The CCR8 signaling pathway and the potential mechanism of action for a phenanthroline-based antagonist.

Logical Workflow for the Functionalization of this compound

The synthetic utility of this compound can be visualized as a branching workflow, where the initial building block is transformed into a variety of functionalized derivatives through key chemical reactions.

Figure 3: A logical workflow illustrating the key synthetic transformations of this compound.

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. Its reactivity, dominated by palladium-catalyzed cross-coupling reactions, provides access to a vast chemical space of substituted 1,10-phenanthroline derivatives. These derivatives have demonstrated significant potential in various fields, from catalysis and materials science to drug discovery, where they can modulate key biological pathways implicated in diseases such as cancer. This guide provides a foundational understanding of the reactivity of this compound and serves as a practical resource for researchers aiming to leverage its synthetic potential. Further exploration and optimization of reaction conditions for this specific substrate will undoubtedly continue to expand its utility in the development of novel and functional molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. soc.chim.it [soc.chim.it]

- 6. A novelly synthesized phenanthroline derivative is a promising DNA-damaging anticancer agent inhibiting G1/S checkpoint transition and inducing cell apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Bromo-1,10-phenanthroline in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-1,10-phenanthroline as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a wide array of 3-aryl-1,10-phenanthroline derivatives, which are of significant interest in medicinal chemistry, materials science, and as ligands in catalysis. The protocols and data presented herein are designed to serve as a valuable resource for researchers engaged in the synthesis and development of novel phenanthroline-based compounds.

Introduction

The 1,10-phenanthroline scaffold is a privileged structure in chemistry due to its rigid, planar geometry and strong metal-chelating properties.[1] Functionalization of the phenanthroline core is a key strategy for modulating its electronic, optical, and biological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, offering a robust and versatile tool for the arylation of heteroaromatic halides.[2]

This document focuses on the application of this compound in Suzuki coupling reactions to generate 3-aryl-1,10-phenanthroline derivatives. These products have shown potential in various therapeutic areas, including cancer and neurodegenerative diseases, by acting on specific biological pathways.

Suzuki Coupling Reaction: Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of halo-phenanthrolines with various arylboronic acids. While specific data for a wide range of arylboronic acids with this compound is not extensively documented in single reports, the provided data for related substrates, such as 3,8-dibromo-1,10-phenanthroline and other aryl halides, offers valuable insights for reaction optimization.

Table 1: Suzuki Coupling of 3,8-Dibromo-1,10-phenanthroline with an Alkynylborane [3]

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 3,8-Dibromo-1,10-phenanthroline | Methoxy(3-ethynyl-5-heptyloxyphenylethynyl)borate complex | Pd(PPh₃)₂Cl₂ (catalytic amount) | (Me₃Si)₂NLi | THF | 24 | Reflux | 74 |

Table 2: Suzuki Coupling of a Dibromophenanthroline Derivative with an Arylboronic Acid [4]

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 2 | 4-phenyl-7-bromo-biphenyl-4-yl)-[5][6]phenanthroline | 4-aminophenylboronic acid | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 12 | 100 | 73 |

Table 3: General Conditions for Suzuki Coupling of Aryl Bromides with Phenylboronic Acid [7]

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Time (h) | Temp (°C) |

| 3 | Aryl Bromide | Phenylboronic Acid | Pd(OAc)₂ (0.32) | PPh₃ (0.97) | Na₂CO₃ (1.29) | n-Propanol/H₂O | 1 | Reflux |

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of related halo-phenanthrolines and can be used as a starting point for optimization.[3][7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)

-